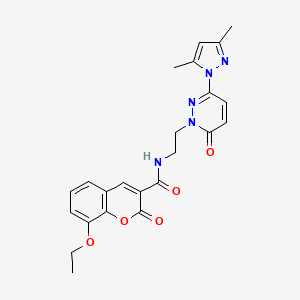

![molecular formula C10H9NO3 B2953712 4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-64-6](/img/structure/B2953712.png)

4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation of amines with 1,4-diketones . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives can be quite diverse. For instance, the Paal-Knorr Pyrrole Synthesis involves the reaction of amines with 1,4-diketones . Another reaction involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine .Scientific Research Applications

Synthesis and Chemical Properties

Novel Routes to Heterocyclic Compounds : Research efforts have been directed towards developing novel synthetic routes to pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives through cyclization and aromatic transformation processes. These compounds serve as valuable intermediates for further chemical modifications, contributing to the diversification of heterocyclic compound libraries (Bencková & Krutošíková, 1997).

Extending Furan Synthesis Scope : The adaptation and extension of known furan synthesis methodologies have facilitated the creation of 1,2,4-trisubstituted pyrroles, showcasing the versatility of propenoic acid derivatives in generating complex heterocycles. This work underscores the importance of innovative synthetic strategies in expanding the toolkit for heterocyclic chemistry (Friedrich et al., 2002).

Heterocyclic Compounds from Benzoyl Propionic Acid : The utilization of benzoyl propionic acid as a starting point for the synthesis of various heterocyclic compounds, including pyrrolinones and benzoxazinones, highlights the compound's versatility in heterocyclic chemistry. These efforts contribute to the development of new molecules with potential applications in pharmaceuticals and materials science (Soliman et al., 2010).

Potential Applications in Molecular Recognition and Drug Design

Molecular Recognition : The study of water-soluble receptors for aromatic N-oxides, which incorporate carboxylic acids or amino groups, illustrates the application of heterocyclic compounds in molecular recognition. Such compounds can bind effectively to target molecules in aqueous environments, paving the way for advancements in sensor technologies and molecular diagnostics (Verdejo et al., 2009).

Docking and Biological Evaluation : The synthesis and biological evaluation of quinoline-based furanones and their nitrogen analogues demonstrate the potential therapeutic applications of heterocyclic compounds. Such studies are crucial for the discovery of new drugs with antibacterial and anti-inflammatory properties, showcasing the importance of heterocyclic chemistry in pharmaceutical research (Khokra et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors .

Mode of Action

Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities, including anti-inflammatory and antioxidant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid”. For instance, the compound’s stability may be affected by exposure to air .

Properties

IUPAC Name |

4-prop-2-enylfuro[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h2-3,5-6H,1,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGDJABSUAOVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C1C(=O)O)OC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2953629.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2953631.png)

![Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2953632.png)

![Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2953637.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane](/img/structure/B2953638.png)

![4-[1-(4-Methoxyphenyl)-2-aziranyl]pyridine](/img/structure/B2953639.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)

![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)